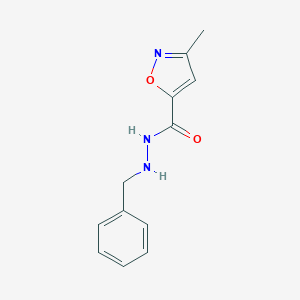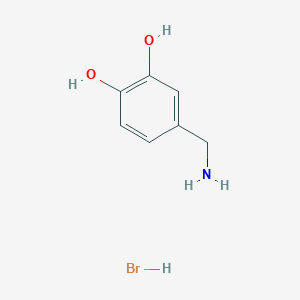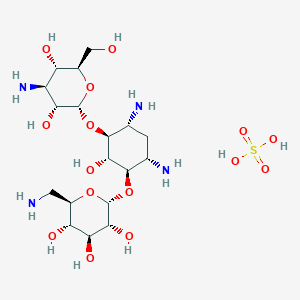
1-Methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylaziridine is a cyclic organic compound with the molecular formula C4H8N. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-methylaziridine is not well understood. However, it is believed to react with various functional groups in organic compounds such as carboxylic acids, alcohols, and amines. This reaction results in the formation of stable aziridine derivatives that are used in various scientific research applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-methylaziridine are not well studied. However, it is believed to be toxic to cells and can cause damage to DNA. It is also known to be a mutagen and a carcinogen in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methylaziridine in lab experiments is its unique reactivity with various functional groups in organic compounds. This allows for the synthesis of various compounds that cannot be synthesized using other reagents. However, one of the limitations is its toxicity and potential health hazards. It must be handled with care and disposed of properly.
Zukünftige Richtungen
There are various future directions for the use of 1-methylaziridine in scientific research. One of the directions is the development of new methods for the synthesis of various organic compounds using 1-methylaziridine as a building block. Another direction is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new derivatives of 1-methylaziridine with improved properties and reduced toxicity is also a future direction.
Conclusion:
In conclusion, 1-methylaziridine is a unique organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses in scientific research.
Synthesemethoden
1-Methylaziridine can be synthesized using several methods. One of the most common methods involves the reaction of 1-chloroethylamine hydrochloride with sodium azide in the presence of a base such as sodium hydroxide. This method yields 1-methylaziridine along with other aziridine derivatives. Another method involves the reaction of ethylene oxide with methylamine in the presence of a catalyst such as zinc oxide.
Wissenschaftliche Forschungsanwendungen
1-Methylaziridine has various scientific research applications due to its unique properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a cross-linking agent in the production of polymers and resins.
Eigenschaften
CAS-Nummer |
1072-44-2 |
|---|---|
Produktname |
1-Methylaziridine |
Molekularformel |
C3H7N |
Molekulargewicht |
57.09 g/mol |
IUPAC-Name |
1-methylaziridine |
InChI |
InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3 |
InChI-Schlüssel |
XLJQPXVBQNJNLW-UHFFFAOYSA-N |
SMILES |
CN1CC1 |
Kanonische SMILES |
CN1CC1 |
Siedepunkt |
27.5 °C |
Andere CAS-Nummern |
1072-44-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)





![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)


![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

